N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a fluorobenzyl group, and a carboxamide functional group. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Carboxamide Formation: The carboxamide functional group is typically introduced through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Fluorobenzyl halides, nucleophiles such as amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the fluorobenzyl moiety.
Scientific Research Applications
N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studies focus on its interactions with biological targets, pharmacokinetics, and pharmacodynamics.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials and nanotechnology.
Biology: Research explores its effects on cellular processes and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of fluorine atoms can enhance binding affinity and selectivity, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
- 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the isopropyl and dimethyl groups, along with the fluorobenzyl moiety, enhances its stability and activity compared to similar compounds.
Properties
Molecular Formula |
C22H23FN6O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23FN6O/c1-13(2)29-21-20(15(4)27-29)18(9-14(3)25-21)22(30)26-17-10-24-28(12-17)11-16-7-5-6-8-19(16)23/h5-10,12-13H,11H2,1-4H3,(H,26,30) |
InChI Key |
OXDCVEPBAYJVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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